molecular formula C18H19BrN2O3 B11086232 (Z)-1-(diethylamino)-2-(2-oxopyridin-1(2H)-yl)ethenyl 4-bromobenzoate

(Z)-1-(diethylamino)-2-(2-oxopyridin-1(2H)-yl)ethenyl 4-bromobenzoate

Cat. No.: B11086232
M. Wt: 391.3 g/mol
InChI Key: YUPYPKOETPIALQ-LGMDPLHJSA-N
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Description

(Z)-1-(diethylamino)-2-(2-oxopyridin-1(2H)-yl)ethenyl 4-bromobenzoate is a complex organic compound with potential applications in various scientific fields. This compound features a diethylamino group, a pyridinone moiety, and a bromobenzoate ester, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-1-(diethylamino)-2-(2-oxopyridin-1(2H)-yl)ethenyl 4-bromobenzoate typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Pyridinone Moiety: This step involves the reaction of a suitable pyridine derivative with an oxidizing agent to form the 2-oxopyridin-1(2H)-yl group.

    Introduction of the Ethenyl Group:

    Attachment of the Diethylamino Group: The diethylamino group is introduced via nucleophilic substitution, typically using diethylamine.

    Formation of the Bromobenzoate Ester: Finally, the bromobenzoate ester is formed through esterification, using 4-bromobenzoic acid and an appropriate alcohol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(Z)-1-(diethylamino)-2-(2-oxopyridin-1(2H)-yl)ethenyl 4-bromobenzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The bromine atom in the bromobenzoate ester can be substituted with other nucleophiles.

    Hydrolysis: The ester bond can be hydrolyzed to yield the corresponding acid and alcohol.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

    Hydrolysis: Acidic or basic conditions can facilitate hydrolysis, using reagents like hydrochloric acid or sodium hydroxide.

Major Products

    Oxidation: Oxidized derivatives of the compound.

    Reduction: Reduced forms of the compound.

    Substitution: Substituted derivatives with different functional groups.

    Hydrolysis: 4-bromobenzoic acid and the corresponding alcohol.

Scientific Research Applications

(Z)-1-(diethylamino)-2-(2-oxopyridin-1(2H)-yl)ethenyl 4-bromobenzoate has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (Z)-1-(diethylamino)-2-(2-oxopyridin-1(2H)-yl)ethenyl 4-bromobenzoate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting cellular pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • (Z)-1-(diethylamino)-2-(2-oxopyridin-1(2H)-yl)ethenyl 4-chlorobenzoate
  • (Z)-1-(diethylamino)-2-(2-oxopyridin-1(2H)-yl)ethenyl 4-fluorobenzoate
  • (Z)-1-(diethylamino)-2-(2-oxopyridin-1(2H)-yl)ethenyl 4-iodobenzoate

Uniqueness

(Z)-1-(diethylamino)-2-(2-oxopyridin-1(2H)-yl)ethenyl 4-bromobenzoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the bromine atom in the benzoate ester, for example, can influence the compound’s reactivity and interactions with biological targets.

Properties

Molecular Formula

C18H19BrN2O3

Molecular Weight

391.3 g/mol

IUPAC Name

[(Z)-1-(diethylamino)-2-(2-oxopyridin-1-yl)ethenyl] 4-bromobenzoate

InChI

InChI=1S/C18H19BrN2O3/c1-3-20(4-2)17(13-21-12-6-5-7-16(21)22)24-18(23)14-8-10-15(19)11-9-14/h5-13H,3-4H2,1-2H3/b17-13-

InChI Key

YUPYPKOETPIALQ-LGMDPLHJSA-N

Isomeric SMILES

CCN(CC)/C(=C/N1C=CC=CC1=O)/OC(=O)C2=CC=C(C=C2)Br

Canonical SMILES

CCN(CC)C(=CN1C=CC=CC1=O)OC(=O)C2=CC=C(C=C2)Br

Origin of Product

United States

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